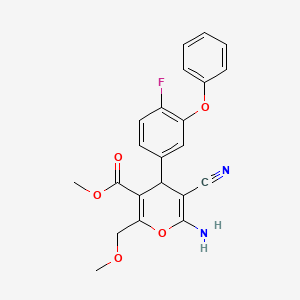![molecular formula C22H17FN4O2S B11604889 N-(4-fluorophenyl)-2-(3-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B11604889.png)
N-(4-fluorophenyl)-2-(3-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}-1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-FLUOROPHENYL)-2-{3-[(E)-{[(THIOPHEN-2-YL)FORMAMIDO]IMINO}METHYL]-1H-INDOL-1-YL}ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a thiophene ring, and an indole moiety, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
The synthesis of N-(4-FLUOROPHENYL)-2-{3-[(E)-{[(THIOPHEN-2-YL)FORMAMIDO]IMINO}METHYL]-1H-INDOL-1-YL}ACETAMIDE typically involves multi-step organic reactionsCommon reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane and ethanol. .
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(4-FLUOROPHENYL)-2-{3-[(E)-{[(THIOPHEN-2-YL)FORMAMIDO]IMINO}METHYL]-1H-INDOL-1-YL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of N-(4-FLUOROPHENYL)-2-{3-[(E)-{[(THIOPHEN-2-YL)FORMAMIDO]IMINO}METHYL]-1H-INDOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other fluorophenyl derivatives and thiophene-containing molecules. Compared to these, N-(4-FLUOROPHENYL)-2-{3-[(E)-{[(THIOPHEN-2-YL)FORMAMIDO]IMINO}METHYL]-1H-INDOL-1-YL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- N-(4-Fluorophenyl)-2-phenylethenesulfonamide
- N-(4-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine .
Eigenschaften
Molekularformel |
C22H17FN4O2S |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
N-[(E)-[1-[2-(4-fluoroanilino)-2-oxoethyl]indol-3-yl]methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H17FN4O2S/c23-16-7-9-17(10-8-16)25-21(28)14-27-13-15(18-4-1-2-5-19(18)27)12-24-26-22(29)20-6-3-11-30-20/h1-13H,14H2,(H,25,28)(H,26,29)/b24-12+ |
InChI-Schlüssel |
YARWGCOVBCYVKE-WYMPLXKRSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)/C=N/NC(=O)C4=CC=CS4 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C=NNC(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-methoxyphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B11604806.png)
![(5Z)-5-[3-methoxy-4-(2-methylpropoxy)benzylidene]-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11604811.png)
![1-[2-(Hydroxymethyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]butane-1,2,3,4-tetrol](/img/structure/B11604825.png)
![5-[(4-Bromo-2-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11604827.png)
![{4-[(E)-{(2Z)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11604845.png)
![13-(4-methylphenyl)-8-morpholin-4-yl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B11604848.png)
![Methyl 3-{[2-(3-nitrophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B11604853.png)
![4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B11604860.png)
![3,4,11-trimethyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B11604870.png)
![5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11604873.png)
![6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604883.png)
![methyl 2-[[12,12-dimethyl-4-(2-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate](/img/structure/B11604891.png)
![(2E)-2-[(1,2-dimethyl-1H-indol-3-yl)methylidene]hydrazinecarbothioamide](/img/structure/B11604897.png)

